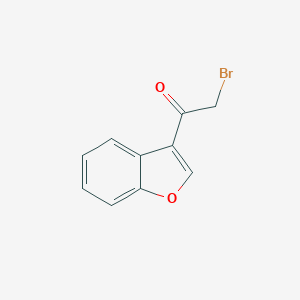

1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone

Vue d'ensemble

Description

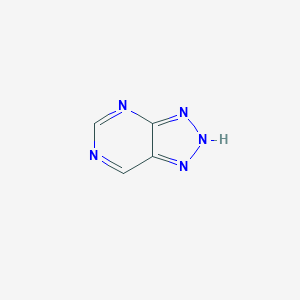

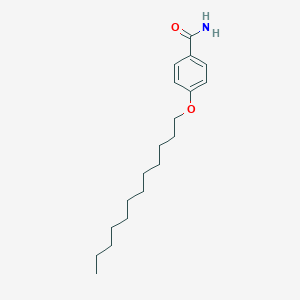

“1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is a chemical compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in many biologically active natural and synthetic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods such as cyclization, coupling reactions, and transition metal-catalyzed reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran ring attached to a bromoethanone group. The benzofuran ring is a fused ring structure that includes a benzene ring and a furan ring .Applications De Recherche Scientifique

-

Anticancer Therapeutic Potential

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They have been used in the development of anticancer agents .

- Methods : Two sets of the 1-(benzofuran-3-yl)-1 H-1,2,3-triazole derivatives were synthesized, and their antiproliferative activities were screened against four cancer cell lines .

- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

-

Natural Source and Bioactivity

- Field : Natural Product Chemistry

- Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods : Benzofuran compounds are synthesized through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

-

Antibacterial Activity

- Field : Microbiology

- Application : Benzofuran derivatives have shown antibacterial activity .

- Methods : Compounds are synthesized and their antibacterial activity is tested against various bacterial strains .

- Results : Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .

-

Anti-hepatitis C Virus Activity

- Field : Virology

- Application : Benzofuran compounds have shown anti-hepatitis C virus activity .

- Methods : The recently discovered novel macrocyclic benzofuran compound is tested for its anti-hepatitis C virus activity .

- Results : The novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

-

Antioxidative Activity

-

Anticancer Drug Research

- Field : Medicinal Chemistry

- Application : Benzofuran substituted chalcone compounds are important anticancer drug research directions .

- Methods : A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

- Results : The synthesized chalcones showed promising anticancer activity .

-

Synthesis of Natural Products

- Field : Organic Chemistry

- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products .

- Methods : Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .

- Results : Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

-

Antimicrobial Agents

- Field : Microbiology

- Application : Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli .

- Methods : The compound was synthesized and its antimicrobial activity was tested against various bacterial strains .

- Results : The compound was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .

Propriétés

IUPAC Name |

1-(1-benzofuran-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFTONHSRLBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380202 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzofuran-3-yl)-2-bromoethanone | |

CAS RN |

187657-92-7 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)